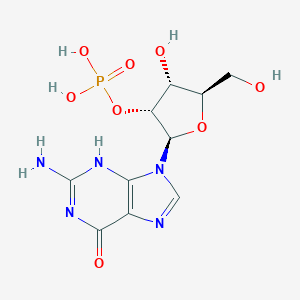

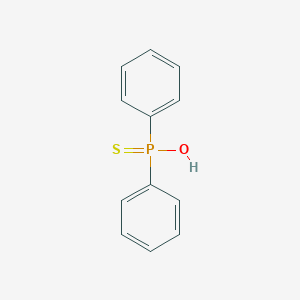

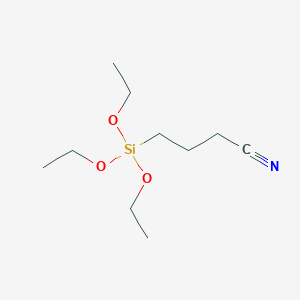

![molecular formula C4H12N2O6 B087061 Ammonium [R-(R*,R*)]-tartrate CAS No. 14307-43-8](/img/structure/B87061.png)

Ammonium [R-(R*,R*)]-tartrate

説明

Ammonium [R-(R*,R*)]-tartrate is a type of ammonium salt that is derived from tartaric acid . Tartaric acid is a naturally occurring organic acid that is found in many plants, particularly grapes . The [R-(R*,R*)] notation indicates that this compound is a specific enantiomer or optical isomer, meaning it has a specific three-dimensional arrangement of its atoms .

Synthesis Analysis

The synthesis of Ammonium [R-(R*,R*)]-tartrate involves the reaction of a racemic mixture with an enantiomerically pure chiral reagent . This results in a mixture of diastereomers, which can be separated due to their different physical properties . For example, if a racemic mixture of a chiral alcohol is reacted with an enantiomerically pure carboxylic acid, the result is a mixture of diastereomers .Molecular Structure Analysis

The molecular formula of Ammonium [R-(R*,R*)]-tartrate is C4H12N2O6 . The structure of the ammonium ion (NH4+) is tetrahedral, with the nitrogen atom at the center and the four hydrogen atoms surrounding it .Chemical Reactions Analysis

Ammonium [R-(R*,R*)]-tartrate can participate in various chemical reactions. For instance, it can react with a chiral acid such as (+)-tartaric acid (R, R) to produce a mixture of diastereomeric salts . The reaction of a racemate with an enantiomerically pure chiral reagent gives a mixture of diastereomers, which can be separated .科学的研究の応用

ESR Dosimetry in Radiotherapy

Ammonium tartrate is used in electron spin resonance (ESR) dosimetry, particularly in radiotherapy. Solid state pellets made from ammonium tartrate serve as radiation-sensitive substances. These pellets show promise in measuring absorbed dose in radiotherapy, exhibiting a detection range of 2-50 Gy and a low detectable dose of about 0.5 Gy. Studies have found that their properties are comparable or even superior to other ESR dosimeter materials, with no response dependence on beam quality for high-energy beams (Bartolotta et al., 2001).

Improvement in Clinical Dosimetry

Ammonium tartrate's stability for doses relevant to clinical use makes it a suitable material for clinical dosimetry. Enhancements in sensitivity are observed when the crystals are deuterated, and it has been shown that the signal decreases with increasing linear electron transfer (LET) of radiation, a crucial factor in clinical applications (Olsson, Lund & Lund, 2000).

Neutron Diffraction Study

Neutron diffraction studies of ammonium tartrate have contributed to understanding its molecular structure, particularly the positioning of hydrogen atoms. These studies reveal the stability of the structure, facilitated by a network of hydrogen bonds, which is vital in various scientific applications (Yadava & Padmanabhan, 1976).

Templating of Sol−Gel Reactions

The crystallization of organic salts like ammonium dl-tartrate is used for templating sol−gel reactions, leading to the production of hollow silica fibers and filaments. This process is significant in materials science for developing tubes with unique structural properties (Miyaji, Davis, Charmant & Mann, 1999).

Nonlinear Optical (NLO) Material

Ammonium tartrate is recognized as a potential nonlinear optical material. Its crystal structure, as determined by X-ray diffraction, and its unique optical properties, make it a candidate for applications in photonics and optoelectronics. The molecule shows intramolecular charge transfer, contributing to its high NLO activity (Vidya et al., 2011).

Protein Separation in Top-Down Proteomics

Ammonium tartrate has been identified as a mass spectrometry-compatible salt for hydrophobic interaction chromatography, aiding in the high-resolution separation of intact proteins in proteomics studies. This application is crucial for advancing proteomic research and understanding complex protein structures (Xiu et al., 2014).

特性

IUPAC Name |

azane;(2R,3R)-2,3-dihydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6.2H3N/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);2*1H3/t1-,2-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGPGDYLVALNKEG-OLXYHTOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)O)(C(=O)O)O.N.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.N.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14307-43-8 | |

| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, ammonium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium [R-(R*,R*)]-tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.753 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-[[5-(2-bromoprop-2-enoylamino)-2-sulfophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-2,5-dichlorobenzenesulfonic acid](/img/structure/B86986.png)

![7-Chlorothiazolo[5,4-D]pyrimidine](/img/structure/B86988.png)

![5-Methyl-2-(trifluoromethyl)-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B87000.png)

![7-Hydroxy-8-[[4'-[(4-hydroxyphenyl)azo][1,1'-biphenyl]-4-yl]azo]naphthalene-1,3-disulphonic acid](/img/structure/B87001.png)